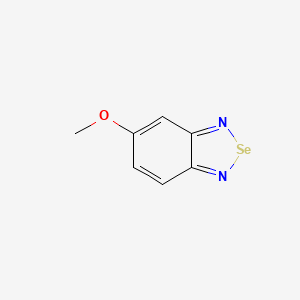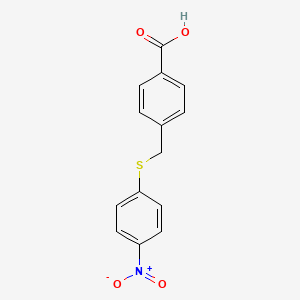
4-(((4-Nitrophenyl)thio)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-Nitrophenyl)thio)methyl)benzoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Nitrophenyl)thio)methyl)benzoic acid typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-nitrothiophenol and a suitable benzylic halide (such as benzyl chloride) under basic conditions (e.g., using sodium hydroxide) to form the thioether intermediate.
Carboxylation: The thioether intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((4-Nitrophenyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminophenylthio derivatives.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminophenylthio derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(((4-Nitrophenyl)thio)methyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(((4-Nitrophenyl)thio)methyl)benzoic acid depends on its specific application. For instance:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Catalysis: In catalytic applications, the compound may act as a ligand or a catalyst itself, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the thioether linkage.
4-Aminobenzoic Acid: Similar in structure but has an amino group instead of a nitro group.
4-Methylbenzoic Acid: Similar in structure but has a methyl group instead of a nitrophenylthio group.
Uniqueness
4-(((4-Nitrophenyl)thio)methyl)benzoic acid is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.
Propriétés
Numéro CAS |
110046-26-9 |
|---|---|
Formule moléculaire |
C14H11NO4S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17) |
Clé InChI |
NIXPIOPRXJNXFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


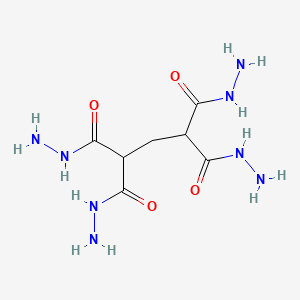
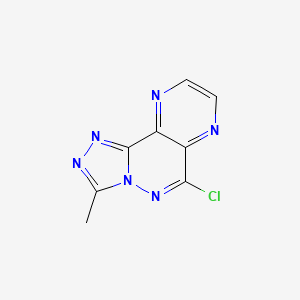
![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)

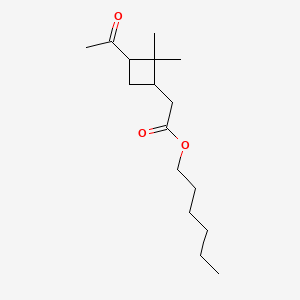
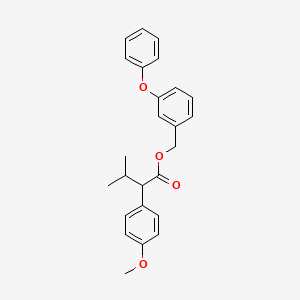

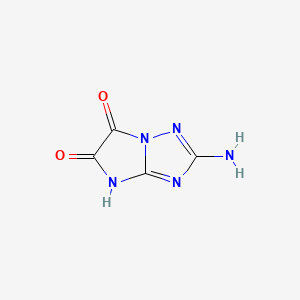

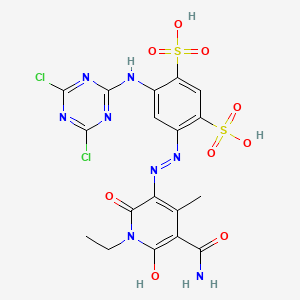
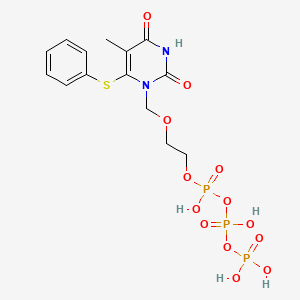
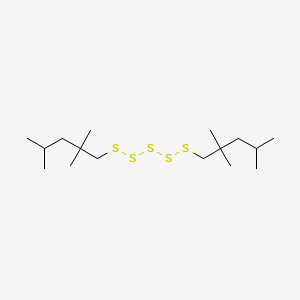
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
